Cas no 1447213-80-0 (Ethyl 2-Chloro-6-(methylsulfonamide)benzoate)

Ethyl 2-Chloro-6-(methylsulfonamide)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-Chloro-6-(methylsulfonamido)benzoate
- 6689AJ
- SY024646
- ETHYL2-CHLORO-6-(METHYLSULFONAMIDO)BENZOATE
- XHC21380
- 1447213-80-0
- ethyl 2-chloro-6-(methanesulfonamido)benzoate
- MFCD25292793
- AS-32559
- CS-0446789
- Benzoic acid, 2-chloro-6-[(methylsulfonyl)amino]-, ethyl ester
- DB-243500
- ETHYL 2-CHLORO-6-METHANESULFONAMIDOBENZOATE
- AKOS024258026
- Ethyl 2-Chloro-6-(methylsulfonamide)benzoate
-
- MDL: MFCD25292793
- Inchi: 1S/C10H12ClNO4S/c1-3-16-10(13)9-7(11)5-4-6-8(9)12-17(2,14)15/h4-6,12H,3H2,1-2H3
- InChI Key: OMQFQSWXBYOKLG-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C([H])C(=C1C(=O)OC([H])([H])C([H])([H])[H])N([H])S(C([H])([H])[H])(=O)=O
Computed Properties
- Exact Mass: 277.01800
- Monoisotopic Mass: 277.0175567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 80.8
Experimental Properties
- Color/Form: No data avaiable
- PSA: 80.85000
- LogP: 3.04200
Ethyl 2-Chloro-6-(methylsulfonamide)benzoate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
Ethyl 2-Chloro-6-(methylsulfonamide)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB452030-5 g |
Ethyl 2-chloro-6-(methylsulfonamido)benzoate; . |
1447213-80-0 | 5g |
€616.50 | 2023-04-22 | ||
abcr | AB452030-5g |
Ethyl 2-chloro-6-(methylsulfonamido)benzoate; . |
1447213-80-0 | 5g |
€630.00 | 2025-03-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E66610-250mg |
Benzoic acid, 2-chloro-6-[(methylsulfonyl)amino]-, ethyl ester |
1447213-80-0 | 95% | 250mg |
¥589.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851283-1g |
Ethyl 2-Chloro-6-(methylsulfonamido)benzoate |
1447213-80-0 | ≥95% | 1g |
904.50 | 2021-05-17 | |
TRC | E937298-500mg |
Ethyl 2-Chloro-6-(methylsulfonamide)benzoate |
1447213-80-0 | 500mg |
$ 160.00 | 2022-06-05 | ||
TRC | E937298-50mg |
Ethyl 2-Chloro-6-(methylsulfonamide)benzoate |
1447213-80-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
Aaron | AR001KRS-1g |
Benzoic acid, 2-chloro-6-[(methylsulfonyl)amino]-, ethyl ester |
1447213-80-0 | 95% | 1g |
$146.00 | 2025-02-10 | |
eNovation Chemicals LLC | D293080-5g |
Ethyl 2-Chloro-6-(methylsulfonamido)benzoate |
1447213-80-0 | 97% | 5g |
$642 | 2025-02-20 | |
1PlusChem | 1P001KJG-250mg |
Benzoic acid, 2-chloro-6-[(methylsulfonyl)amino]-, ethyl ester |
1447213-80-0 | >95% | 250mg |
$76.00 | 2023-12-21 | |
1PlusChem | 1P001KJG-5g |
Benzoic acid, 2-chloro-6-[(methylsulfonyl)amino]-, ethyl ester |
1447213-80-0 | >95% | 5g |
$458.00 | 2023-12-21 |
Ethyl 2-Chloro-6-(methylsulfonamide)benzoate Related Literature
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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5. Caper tea
Additional information on Ethyl 2-Chloro-6-(methylsulfonamide)benzoate
Research Brief on Ethyl 2-Chloro-6-(methylsulfonamide)benzoate (CAS: 1447213-80-0) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-Chloro-6-(methylsulfonamide)benzoate (CAS: 1447213-80-0) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This ester derivative, characterized by its chloro and methylsulfonamide functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents. The compound's unique structural features enable it to interact selectively with biological targets, making it a valuable tool for medicinal chemists.
Recent literature reveals that Ethyl 2-Chloro-6-(methylsulfonamide)benzoate has been employed in the synthesis of novel sulfonamide-based therapeutics. Sulfonamides are known for their broad pharmacological activities, including antibacterial, antiviral, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing potent carbonic anhydrase inhibitors, which are being explored for glaucoma and epilepsy treatment. The research emphasized the compound's role in enhancing binding affinity through its chloro and sulfonamide moieties.
In addition to its therapeutic potential, Ethyl 2-Chloro-6-(methylsulfonamide)benzoate has been investigated for its chemical reactivity. A recent ACS Catalysis paper (2024) detailed its use in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures. This advancement is particularly relevant for constructing drug-like molecules with improved pharmacokinetic properties. The study reported a yield optimization of >85% under mild conditions, underscoring the compound's versatility in synthetic chemistry.
Ongoing research is exploring the safety and metabolic profile of derivatives stemming from 1447213-80-0. A preclinical study in Chemical Research in Toxicology (2024) investigated the compound's hepatic metabolism, identifying primary oxidation pathways that could inform future structural modifications to enhance metabolic stability. These findings are crucial for advancing the compound's derivatives into clinical development stages.
The commercial availability of Ethyl 2-Chloro-6-(methylsulfonamide)benzoate through specialty chemical suppliers has facilitated its adoption in both academic and industrial settings. Current market analyses indicate growing demand for this intermediate, particularly among pharmaceutical companies developing next-generation sulfonamide drugs. Patent filings from 2023-2024 show an upward trend in claims incorporating this chemical scaffold, suggesting sustained interest in its applications.
Future research directions for 1447213-80-0 derivatives include exploration of their potential in targeted protein degradation (PROTACs) and as covalent inhibitors. Preliminary computational studies suggest favorable binding interactions with certain E3 ligases, opening possibilities for innovative therapeutic modalities. As the field of chemical biology continues to evolve, Ethyl 2-Chloro-6-(methylsulfonamide)benzoate remains a compound of significant interest for both its immediate applications and future potential in drug discovery pipelines.
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